tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate
Description
tert-Butyl N-[(1R,2S,5S)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate is a bicyclic carbamate derivative characterized by a 6-oxabicyclo[3.2.1]oct-3-en-7-one core. Its stereochemistry (1R,2S,5S) is critical for its reactivity and physical properties. The compound is synthesized via dehydroiodination reactions starting from iodolactone precursors, as demonstrated in studies by Molecules (2010) . This method yields stereoisomers such as (1R,2S,5S)-(±)-3 and (1S,2S,5R)-(±)-9, highlighting the role of stereochemical control in its preparation.
Properties
CAS No. |
1228186-88-6 |
|---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2S,5S)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate |
InChI |
InChI=1S/C12H17NO4/c1-12(2,3)17-11(15)13-9-5-4-7-6-8(9)10(14)16-7/h4-5,7-9H,6H2,1-3H3,(H,13,15)/t7-,8-,9+/m1/s1 |
InChI Key |
ISPHLGFCGHQCPV-HLTSFMKQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C=C[C@@H]2C[C@H]1C(=O)O2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C=CC2CC1C(=O)O2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate involves several steps. One common method includes the reaction of (1S)-cyclohex-3-ene-1-carboxylic acid with a brominating agent such as N-bromosuccinimide in the presence of a base like calcium oxide. This reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran to yield the desired product .
Chemical Reactions Analysis
tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various biologically active molecules. In synthetic organic chemistry, it serves as a key intermediate in the preparation of complex organic compounds.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Table 1: Stereoisomeric Comparison
Structural Analogs with Modified Bicyclic Frameworks
Variations in the bicyclic scaffold significantly alter physicochemical and biological properties:
Azabicyclo Derivatives
- tert-Butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate replaces the oxygen atom in the bicyclo system with nitrogen, enhancing basicity. Its hydrochloride salt is commercially available for pharmaceutical research .
- tert-Butyl (1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-ylcarbamate features a smaller [2.2.1] bicyclic system, with a density of 1.09 g/cm³ and predicted pKa of 12.27 .
Oxabicyclo Derivatives
Table 2: Structural and Physical Properties of Bicyclic Carbamates
Functional Analogs in Drug Discovery
Carbamates with tert-butyl groups are common in medicinal chemistry due to their stability and ease of deprotection. Key examples include:
- tert-Butyl N-[(1R,2S)-2-(isoquinoline-4-carbonylamino)cyclohexyl]carbamate: A SARS-CoV-2 noncovalent inhibitor synthesized via HATU/DIEA-mediated coupling, demonstrating the utility of carbamates in antiviral agents .
- tert-Butyl N-[(5S)-5-[[(2R)-1-acetylpyrrolidine-2-carbonyl]amino]-6-oxo-6-...carbamate: A covalent inhibitor targeting Plasmodium, highlighting antimalarial applications .
Table 3: Functional Comparison in Drug Discovery
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